Streptonicozid
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Overview
Description
Streptonicozid is a complex organic compound with the molecular formula C54H94N20O36S3 and a molecular weight of 1695.63 g/mol . It is known for its significant biological activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Streptonicozid involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically requires stringent reaction conditions, such as controlled temperature and pH, to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which are then extracted and purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Streptonicozid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
Streptonicozid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in various industrial processes
Mechanism of Action
Streptonicozid exerts its effects by binding to specific molecular targets within cells. It primarily interacts with the 30S subunit of bacterial ribosomes, inhibiting protein synthesis and leading to cell death. This mechanism is similar to that of other aminoglycoside antibiotics .
Comparison with Similar Compounds
Similar Compounds
- Streptomycin
- Gentamycin
- Neomycin
- Kanamycin
- Tobramycin
Uniqueness
Streptonicozid is unique due to its complex structure and broad spectrum of activity. Unlike some of its counterparts, it exhibits a higher degree of specificity and potency against certain bacterial strains .
Conclusion
This compound is a valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a subject of ongoing study and interest in various fields.
Properties
CAS No. |
5667-71-0 |
---|---|
Molecular Formula |
C54H94N20O36S3 |
Molecular Weight |
1695.6 g/mol |
IUPAC Name |
N-[(E)-[(2S,3R,4R,5R)-5-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide;sulfuric acid |
InChI |
InChI=1S/2C27H44N10O12.3H2O4S/c2*1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43;3*1-5(2,3)4/h2*3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36);3*(H2,1,2,3,4)/b2*34-8+;;;/t2*9-,11-,12+,13-,14-,15-,16+,17-,18-,19+,20+,21-,23-,24-,27+;;;/m00.../s1 |
InChI Key |
OIOSFHRAQVHZRE-BZROWGSASA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Isomeric SMILES |
C[C@@H]1O[C@H]([C@@H]([C@@]1(O)/C=N/NC(=O)C2=CC=NC=C2)O[C@@H]3O[C@H]([C@@H]([C@H]([C@@H]3NC)O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H]([C@@H]4N=C(N)N)O)N=C(N)N)O)O.C[C@@H]1O[C@H]([C@@H]([C@@]1(O)/C=N/NC(=O)C2=CC=NC=C2)O[C@@H]3O[C@H]([C@@H]([C@H]([C@@H]3NC)O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H]([C@@H]4N=C(N)N)O)N=C(N)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Synonyms |
streptomycinylidenisonicotinhydrazide streptoniazide streptonicozid |
Origin of Product |
United States |
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